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Compound of Interest

Compound Name: WNY0824

Cat. No.: B12408533 Get Quote

An In-depth Technical Guide to Ibrutinib
Disclaimer: The compound "WNY0824" could not be identified in public chemical and scientific

databases. It may be a proprietary, internal, or otherwise undisclosed compound. To fulfill the

detailed request for a technical guide, this document has been prepared using the well-

characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a substitute. All data and

methodologies presented herein pertain to Ibrutinib.

Executive Summary
Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and

irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a

covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][4] This

targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical

pathway for the proliferation, survival, and trafficking of B-cells.[1][4][5] Dysregulation of the

BCR pathway is a known oncogenic driver in numerous B-cell malignancies.[1][6]

Consequently, Ibrutinib is indicated for the treatment of various hematological cancers,

including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and

Waldenström's macroglobulinemia.[1][4][7] This guide provides a comprehensive overview of

Ibrutinib's chemical properties, mechanism of action, pharmacological data, and relevant

experimental protocols.

Chemical Structure and Properties
Ibrutinib is a complex molecule featuring a pyrazolopyrimidine core linked to a piperidine ring

and a phenoxyphenyl group. The acryloyl moiety on the piperidine is crucial for its mechanism
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of action, acting as a Michael acceptor to form a covalent bond with its target.

Property Value Reference(s)

IUPAC Name

1-[(3R)-3-[4-Amino-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]prop-2-en-1-

one

[1][2][8][9]

Molecular Formula C₂₅H₂₄N₆O₂ [1][9][10][11]

Molecular Weight 440.50 g/mol [1][12][11][13][14]

CAS Number 936563-96-1 [1][9][14]

Appearance White to off-white solid [11][14]

Solubility

Freely soluble in DMSO,

soluble in methanol, and

practically insoluble in water.

[11] Soluble in DMSO at

200mg/ml and EtOH at

25mg/ml.[15]

[11][15]

Mechanism of Action and Signaling Pathway
Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase

(BTK), a non-receptor tyrosine kinase from the Tec family.[16] BTK is a critical signaling

molecule downstream of the B-cell receptor (BCR).[1][4][5]

BCR Signaling Cascade and Ibrutinib's Point of Intervention:

BCR Activation: Antigen binding to the B-cell receptor initiates a signaling cascade.[17]

Upstream Kinase Activation: This leads to the activation of upstream kinases like LYN and

SYK.[16]

BTK Phosphorylation: LYN and SYK phosphorylate and activate BTK.[17]
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Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C

gamma 2 (PLCγ2).[16] This triggers a cascade involving calcium mobilization and the

activation of downstream pathways, including:

NF-κB Pathway: Promotes cell survival and proliferation.[4][18]

MAPK/ERK Pathway: Involved in cell growth and differentiation.[18]

PI3K/Akt Pathway: A crucial cell survival pathway.[17][19]

Ibrutinib Inhibition: Ibrutinib covalently binds to the Cys481 residue within the ATP-binding

domain of BTK, locking the enzyme in an inactive state.[3][4] This single action halts the

entire downstream signaling cascade.

Cellular Consequences: The blockade of BTK signaling leads to decreased B-cell

proliferation and survival, reduced cellular adhesion, and inhibition of cell migration.[1][4]

This ultimately results in apoptosis and a reduction in tumor burden.[2][4]
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Caption: Ibrutinib blocks the BCR signaling cascade by irreversibly inhibiting BTK.
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Pharmacological Data
In Vitro Potency & Selectivity
Ibrutinib is a highly potent inhibitor of BTK with an IC₅₀ in the sub-nanomolar range. While

highly selective, it does exhibit activity against other kinases, particularly those with a

homologous cysteine residue in the active site.

Target Kinase IC₅₀ (nM) Assay Type Reference(s)

BTK 0.5 Cell-free [13][20]

BTK

(Autophosphorylation)
11 Cell-based

PLCγ

(Phosphorylation)
29 Cell-based

ERK

(Phosphorylation)
13 Cell-based

BLK 0.8 Cell-free

BMX 1 Cell-free [13]

ITK 10 Cell-free

EGFR >1000 Cell-free [13]

Cell-Based Activity
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Cell Line / Cell
Type

Endpoint IC₅₀ Value Reference(s)

Primary B-cells (BCR-

activated)
Proliferation 8 nM [13]

Primary Monocytes

(FcγR-stimulated)
TNFα production 2.6 nM [21]

Primary Monocytes

(FcγR-stimulated)
IL-1β production 0.5 nM [13]

Primary Monocytes

(FcγR-stimulated)
IL-6 production 3.9 nM [21]

SU-DHL6 (Human B-

cell lymphoma)

Growth Inhibition

(72h)
0.58 µM [13]

TMD8 (DLBCL) Growth Inhibition 0.001 µM (1 nM) [22]

Pharmacokinetic Properties
Ibrutinib is characterized by rapid oral absorption and a high volume of distribution. Its

metabolism is primarily mediated by CYP3A enzymes.
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Parameter
Human Data (at 420
mg/day unless noted)

Reference(s)

Absorption (Tₘₐₓ) 1–2 hours [2][20]

Plasma Half-life (t₁/₂) 4–9 hours [20][23]

Volume of Distribution (Vd) ~10,000 L [2][24]

Plasma Protein Binding 97.3% (in vitro, reversible) [2][20]

Metabolism
Primarily via Cytochrome P450

3A (CYP3A)
[20]

Excretion
~80% in feces (as

metabolites), ~7.8% in urine
[2]

Food Effect
High-fat meal increases

exposure approximately 2-fold
[25]

Oral Plasma Clearance ~1,000 L/h [24][26]

Experimental Protocols
In Vitro BTK Kinase Assay (Filtration Binding Method)
This protocol outlines a common method for determining the IC₅₀ of an inhibitor against an

isolated kinase enzyme.
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Caption: Workflow for a radiometric BTK kinase inhibition assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of Ibrutinib in DMSO. Prepare an assay buffer

containing the purified BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and

Mg/ATP.

Reaction Initiation: In a 96-well plate, combine the BTK enzyme, substrate, and Ibrutinib

dilution. Initiate the kinase reaction by adding ³³P-labeled ATP.

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a

controlled temperature (e.g., 30°C).[13]

Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

Filtration and Washing: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).

The phosphorylated substrate will bind to the filter, while unincorporated ³³P-ATP will pass

through. Wash the wells multiple times with buffer to remove all unbound radioactivity.

Quantification: Dry the filter plate and measure the radioactivity in each well using a

scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the

percent inhibition for each Ibrutinib concentration relative to a DMSO control. Plot the

percent inhibition against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/CCK-8 Method)
This protocol describes a colorimetric assay to measure the effect of a compound on the

proliferation and viability of cancer cell lines.

Methodology:

Cell Seeding: Plate a suspension of cancer cells (e.g., A549, H1975) in a 96-well microtiter

plate at a predetermined density (e.g., 7 x 10³ cells/well) and incubate for 24 hours to allow

for cell attachment.[27]
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Compound Treatment: Treat the cells with serial dilutions of Ibrutinib (and appropriate vehicle

controls) and incubate for a desired period (e.g., 48 or 72 hours).[13][27]

Reagent Addition: Remove the supernatant. Add a solution containing a tetrazolium salt

(e.g., MTT or WST-8 from a CCK-8 kit) to each well.[27]

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial

dehydrogenases in viable cells will cleave the tetrazolium salt into a colored formazan

product.

Quantification: Measure the absorbance of the formazan product using a microplate reader

at the appropriate wavelength (e.g., 450 nm for CCK-8).[27]

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the viability percentage against the logarithm of the compound concentration to

determine the GI₅₀ or IC₅₀ value.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12408533#wny0824-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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